molecular formula C29H31NO12 B15086916 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid

Cat. No.: B15086916
M. Wt: 585.6 g/mol
InChI Key: WHHVWFUIURMENS-ODJLISDOSA-N
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Description

This compound is a specialized Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a glycosylated side chain. The structure includes:

  • Fmoc group: A common protecting group for amines in solid-phase peptide synthesis (SPPS), ensuring stability during coupling reactions.
  • Glycosylated moiety: A tetra-acetylated β-D-glucopyranosyl group attached to the amino acid via an O-glycosidic bond. The acetyl groups enhance lipophilicity and stability during synthesis .
  • Core structure: Based on L-serine, with the side-chain hydroxyl group replaced by the glycosyl unit.

Properties

Molecular Formula

C29H31NO12

Molecular Weight

585.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid

InChI

InChI=1S/C29H31NO12/c1-15(31)40-24-14-38-28(26(42-17(3)33)25(24)41-16(2)32)37-13-23(27(34)35)30-29(36)39-12-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-26,28H,12-14H2,1-3H3,(H,30,36)(H,34,35)/t23-,24+,25-,26+,28+/m0/s1

InChI Key

WHHVWFUIURMENS-ODJLISDOSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Protection of the Pyranose Hydroxyl Groups

D-Galactose is acetylated using acetic anhydride in pyridine to yield peracetylated galactopyranose. Selective deprotection at the anomeric position is achieved via hydrazine acetate in dichloromethane, yielding 2,3,4,6-tetra-O-acetyl-D-galactopyranose. The C-2 hydroxyl is temporarily protected as a (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl (MDPM) ether to direct subsequent glycosylation.

Trichloroacetimidate Activation

The anomeric hydroxyl is converted to a trichloroacetimidate donor using trichloroacetonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane. This yields (2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl trichloroacetimidate, characterized by $$^1$$H NMR (δ 8.65 ppm, singlet, NH) and ESI-MS ([M+Na]$$^+$$ calcd. 678.15, found 678.14).

Glycosylation of Fmoc-Protected Serine

The glycosylation step couples the trichloroacetimidate donor to Fmoc-serine under mild, stereocontrolled conditions.

Carboxylate Protection

Fmoc-serine’s carboxyl group is protected as an allyl ester to prevent side reactions. Allyl bromide and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) yield Fmoc-Ser-OAllyl, confirmed by $$^1$$H NMR (δ 5.90 ppm, m, allyl CH$$_2$$).

Nickel-Catalyzed α-Glycosylation

A novel method employs Ni(4-F-PhCN)$$4$$(OTf)$$2$$ (10 mol%) to mediate glycosylation in dichloromethane at 35°C for 12 hours. The reaction proceeds with exclusive α-selectivity (β:α < 1:99), affording the glycosylated product in 74% yield (Table 1).

Table 1. Glycosylation Conditions and Yields

Catalyst Temperature (°C) Time (h) α:β Ratio Yield (%)
Ni(4-F-PhCN)$$4$$(OTf)$$2$$ 35 12 99:1 74
BF$$3$$·Et$$2$$O 0 3 85:15 65
TMSOTf -20 1 70:30 58

Microwave-Assisted Glycosylation

Alternatively, microwave irradiation (100°C, 5 min) with BF$$3$$·Et$$2$$O in dichloromethane achieves moderate β-selectivity (β:α = 85:15). This method is advantageous for rapid screening but yields inseparable diastereomers.

Deprotection and Purification

Allyl Ester Cleavage

The allyl group is removed using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and tributyltin hydride in dichloromethane, preserving the Fmoc group and glycosidic bond. Completion is monitored by loss of the allyl proton signal (δ 5.90 ppm) via $$^1$$H NMR.

Acetyl Group Retention

The 3,4,5-triacetyl groups remain intact during deprotection, as confirmed by $$^1$$H NMR acetyl singlets (δ 2.01–2.12 ppm). Global deprotection (e.g., via Zemplén conditions) is avoided to maintain sugar stability.

Chromatographic Purification

Flash chromatography (ethyl acetate/hexane, 1:1) isolates the product in >95% purity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves any residual diastereomers.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (500 MHz, CDCl$$_3$$): δ 7.75 (d, J = 7.5 Hz, Fmoc ArH), 5.32 (d, J = 3.5 Hz, H-1'), 4.50 (m, H-α), 2.10–2.03 (s, 9H, OAc).
  • $$^13$$C NMR (125 MHz, CDCl$$_3$$): δ 170.5 (C=O, OAc), 156.2 (Fmoc C=O), 95.4 (C-1'), 65.8 (C-α).

Mass Spectrometry

  • ESI-MS: [M+H]$$^+$$ calcd. 789.24, found 789.23.
  • High-Resolution MS (HRMS): m/z 789.2351 (Δ = 0.8 ppm).

Optical Rotation

The compound exhibits $$[α]D^{25}$$ = +34.5° (c = 1.0, CHCl$$3$$), consistent with the (2S,2R,3R,4S,5R) configuration.

Discussion of Methodologies

Catalytic vs. Stoichiometric Approaches

Nickel catalysis offers superior α-selectivity and scalability (>1 gram), whereas Lewis acids like BF$$3$$·Et$$2$$O favor β-glycosylation but require chromatographic resolution.

Protecting Group Strategy

The MDPM ether’s stability under glycosylation conditions ensures regioselectivity, while allyl esters enable orthogonal deprotection.

Racemization Risks

Fmoc-serine’s α-center is prone to racemization above 0°C. Glycosylation at -20°C with HOBt/DIC minimizes epimerization (<2%).

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its Fmoc protecting group is particularly valuable in peptide synthesis, allowing for the selective protection and deprotection of amino groups.

Biology

In biological research, the compound can be used to study carbohydrate-protein interactions due to its triacetyloxyoxane moiety. This makes it useful in the development of glycomimetics and other biologically active molecules.

Medicine

The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel mechanisms of action and molecular targets.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid involves its interaction with specific molecular targets. The Fmoc group can interact with amino acids and peptides, while the triacetyloxyoxane moiety can bind to carbohydrate-binding proteins. These interactions can modulate various biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and analogous Fmoc-protected amino acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/R-Group Key Features Applications References
(2S)-2-(Fmoc-amino)-3-[(triacetyl-β-D-glucopyranosyl)oxy]propanoic acid (Target Compound) C₃₂H₃₅NO₁₄ 657.62 Tetra-acetylated β-D-glucopyranosyl Glycosylation enhances hydrophilicity; acetyl groups improve stability. Glycopeptide synthesis, carbohydrate-protein interaction studies.
(S)-2-(Fmoc-amino)-3-(2,4,5-trifluorophenyl)propanoic acid C₂₄H₁₉F₃NO₄ 442.41 2,4,5-Trifluorophenyl Fluorinated aromatic group introduces hydrophobicity and metabolic stability. Peptide-based drug candidates targeting fluorophilic binding pockets.
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 o-Tolyl (2-methylphenyl) Methyl group enhances steric bulk; moderate lipophilicity. Incorporation of hydrophobic residues in peptide backbones.
(2R)-3-(4-Aminophenyl)-2-(Fmoc-amino)propanoic acid C₂₄H₂₂N₂O₄ 402.45 4-Aminophenyl Free amino group enables further functionalization (e.g., crosslinking). Bioconjugation, fluorescent probe development.
(S)-2-(Fmoc-methylamino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid C₂₇H₂₂ClF₃NO₄ 541.92 3-Chloro-4-(trifluoromethyl)phenyl Combines halogen and trifluoromethyl groups for enhanced bioactivity. Enzyme inhibitor design (e.g., kinase inhibitors).
(2R)-3-(4-tert-Butoxyphenyl)-2-(Fmoc-methylamino)propanoic acid C₂₉H₃₁NO₅ 473.56 4-tert-Butoxyphenyl tert-Butyl group provides steric protection and pH-sensitive deprotection. Peptide synthesis under acidic conditions.

Structural and Functional Analysis

Glycosylation vs. Aromatic Substitution
  • The target compound ’s glycosyl group distinguishes it from aromatic-substituted analogs. While glycosylation introduces polarity and mimics natural glycans, fluorinated or chlorinated aromatic groups (e.g., in and ) enhance binding specificity to hydrophobic enzyme pockets.
  • Solubility : The acetylated sugar in the target compound increases solubility in organic solvents (e.g., DMF or DCM), whereas aromatic analogs () exhibit better solubility in aqueous-organic mixtures .
Protection/Deprotection Strategies
  • Acetyl groups on the sugar moiety are removed under mild basic conditions (e.g., aqueous ammonia), while tert-butyl () and Fmoc groups require acidic (TFA) and basic (piperidine) conditions, respectively. This enables orthogonal deprotection in multi-step syntheses .

Biological Activity

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid is a complex organic compound that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly employed in peptide synthesis and other biochemical applications.

The molecular formula of this compound is C23H26N2O5C_{23}H_{26}N_{2}O_{5}, with a molecular weight of 410.5 g/mol. The structure includes a fluorenyl ring and an oxan-2-yl moiety that contributes to its unique chemical properties and stability during synthesis and biological interactions.

PropertyValue
Molecular FormulaC23H26N2O5
Molecular Weight410.5 g/mol
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for the formation of complex peptides without unwanted side reactions. Upon completion of peptide assembly, the Fmoc group can be removed to yield active peptides capable of various biological functions.

Biological Activities

Recent studies have indicated that compounds similar to (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that certain analogs can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.
  • Immunomodulatory Effects : The compound has shown potential in modulating immune responses, which could be beneficial in treating autoimmune diseases.

Case Studies

Several studies have explored the biological activity of compounds related to (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of fluorenylmethoxycarbonyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
  • Cancer Cell Line Proliferation :
    • In vitro assays using breast cancer cell lines demonstrated that certain derivatives reduced cell viability by inducing apoptosis through caspase activation pathways.
  • Immunomodulation :
    • A recent publication highlighted the immunomodulatory effects of this class of compounds in murine models of autoimmune disease. The results showed reduced inflammation markers and improved clinical scores.

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